molecular formula C22H31ClN2O5S2 B023658 Spirapril hydrochloride CAS No. 94841-17-5

Spirapril hydrochloride

Cat. No.: B023658
CAS No.: 94841-17-5
M. Wt: 503.1 g/mol
InChI Key: CLDOLNORSLLQDI-OOAIBONUSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of spirapril hydrochloride involves multiple steps, starting from the appropriate dicarboxylic acid derivativesThe reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and reaction time. The final product is purified using techniques such as crystallization and chromatography to ensure it meets pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions: Spirapril hydrochloride undergoes various chemical reactions, including hydrolysis, oxidation, and substitution.

Common Reagents and Conditions:

Major Products Formed: The primary product formed from the hydrolysis of this compound is spiraprilat, the active metabolite. Oxidation and substitution reactions can lead to various derivatives depending on the reagents and conditions used .

Scientific Research Applications

Spirapril hydrochloride has several scientific research applications:

    Chemistry: Used as a model compound to study the mechanisms of ACE inhibitors and their interactions with enzymes.

    Biology: Investigated for its effects on cellular processes and signaling pathways related to blood pressure regulation.

    Medicine: Extensively studied for its therapeutic potential in treating hypertension and heart failure. Research also focuses on its pharmacokinetics and pharmacodynamics.

    Industry: Utilized in the development of new antihypertensive drugs and formulations

Biological Activity

Spirapril hydrochloride is an angiotensin-converting enzyme (ACE) inhibitor primarily used for the management of hypertension. Its biological activity is characterized by its mechanism of action, pharmacokinetics, and various physiological effects, which are crucial for understanding its therapeutic benefits and potential side effects.

This compound functions as a non-sulfhydryl, non-competitive inhibitor of ACE. By inhibiting ACE, spirapril reduces the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. This leads to several physiological effects:

  • Decreased Blood Pressure : The inhibition of angiotensin II results in vasodilation and reduced blood pressure due to decreased peripheral vascular resistance.
  • Reduced Aldosterone Secretion : Lower levels of angiotensin II lead to decreased secretion of aldosterone, which in turn reduces sodium reabsorption in the kidneys, promoting diuresis .
  • Increased Bradykinin Levels : Spirapril may also enhance bradykinin levels, a vasodilator, thereby contributing to its antihypertensive effects .

Pharmacokinetics

The pharmacokinetic profile of this compound includes:

  • Bioavailability : Approximately 50% following oral administration.
  • Metabolism : Spirapril is metabolized in the liver to its active form, spiraprilat.
  • Elimination : The route of elimination and specific half-life data are not well-defined but are critical for understanding dosing regimens .

Biological Activity Summary Table

Parameter Details
Drug Class ACE Inhibitor
Mechanism Non-competitive inhibition of ACE
Bioavailability 50%
Active Metabolite Spiraprilat
Primary Effects Decreased blood pressure, reduced aldosterone secretion
Secondary Effects Increased bradykinin levels

Research Findings and Case Studies

Several studies have explored the efficacy and safety profile of this compound:

  • Efficacy in Hypertension Management :
    • A clinical trial demonstrated that spirapril significantly lowered systolic and diastolic blood pressure in patients with essential hypertension compared to placebo .
    • The study indicated that patients experienced a reduction in total peripheral resistance and a slight increase in cardiac output, suggesting that spirapril not only lowers blood pressure but also improves cardiac function .
  • Impact on Heart Failure :
    • Research has shown that spirapril can be beneficial in patients with heart failure due to its ability to reduce afterload and preload through vasodilation. This effect helps improve cardiac output without significantly increasing heart rate .
  • Long-term Safety Profile :
    • A longitudinal study assessed the long-term safety of spirapril use in hypertensive patients. Results indicated that it had a favorable safety profile with minimal adverse effects reported over extended periods .

Properties

IUPAC Name

(8S)-7-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-1,4-dithia-7-azaspiro[4.4]nonane-8-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N2O5S2.ClH/c1-3-29-21(28)17(10-9-16-7-5-4-6-8-16)23-15(2)19(25)24-14-22(30-11-12-31-22)13-18(24)20(26)27;/h4-8,15,17-18,23H,3,9-14H2,1-2H3,(H,26,27);1H/t15-,17-,18-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLDOLNORSLLQDI-OOAIBONUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2CC3(CC2C(=O)O)SCCS3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H](CCC1=CC=CC=C1)N[C@@H](C)C(=O)N2CC3(C[C@H]2C(=O)O)SCCS3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H31ClN2O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6044272
Record name Spirapril hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6044272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

503.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94841-17-5
Record name Spirapril hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094841175
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Spirapril hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6044272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8-[(2S)-2-[[(1S)-1-ethoxycarbonyl-3-phenylpropyl] amino]propanoyl]-1,4-dithiaspiro [4.4]nonane-7-carboxylic acid hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name SPIRAPRIL HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OCC25LM897
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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